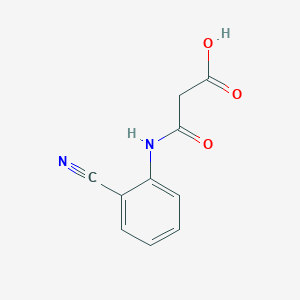
3-(2-Cyanoanilino)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyanoanilino)-3-oxopropanoic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a cyano group attached to an aniline moiety, which is further connected to a propanoic acid structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoanilino)-3-oxopropanoic acid typically involves the reaction of 2-cyanoaniline with a suitable acylating agent. One common method is the reaction of 2-cyanoaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Cyanoanilino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyanoanilino)-3-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Cyanoanilino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can interact with various enzymes and receptors. These interactions can modulate cellular processes and biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Cyanoanilino)propanoic acid
- 4-[(carboxycarbonyl)amino]-2-cyanoanilino(oxo)acetic acid
- 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide
Uniqueness
3-(2-Cyanoanilino)-3-oxopropanoic acid is unique due to the presence of both a cyano group and an oxo group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
173035-08-0 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3-(2-cyanoanilino)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-7-3-1-2-4-8(7)12-9(13)5-10(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
SJAZJHPDWJKZBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


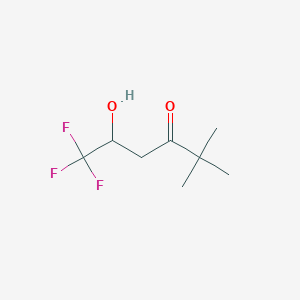

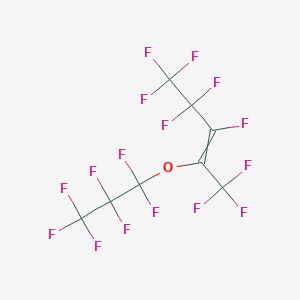
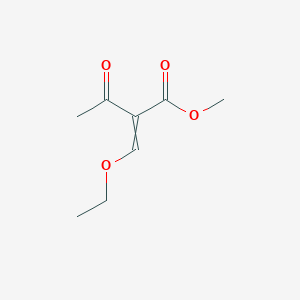
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
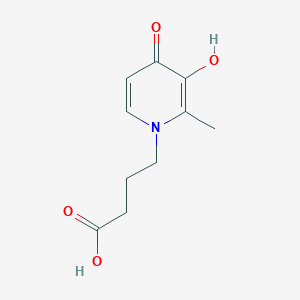
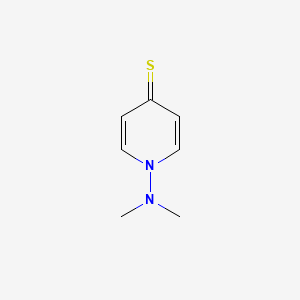
silane](/img/structure/B14277367.png)
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
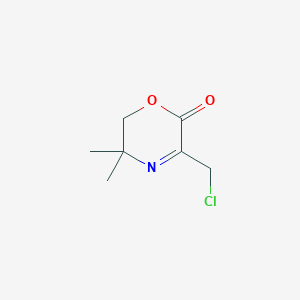
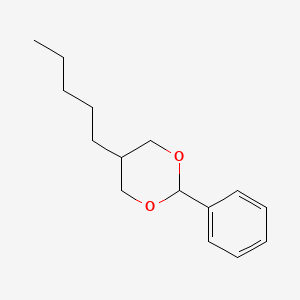
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
